2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-27-17-11-7-6-10-16(17)21-18(24)14-22-12-13-23(20(26)19(22)25)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCATZECPGNWDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Followed by Side-Chain Functionalization
This approach prioritizes the construction of the tetrahydropyrazine-dione ring system before introducing the acetamide moiety. The heterocyclic core can be synthesized via cyclocondensation of phenylglyoxal hydrate with ethylenediamine derivatives under acidic conditions. Subsequent N-alkylation with bromoacetyl bromide introduces the acetyl group, enabling coupling with 2-ethoxyaniline through nucleophilic acyl substitution.
Prefabrication of the Acetamide followed by Ring Closure
Alternative routes involve synthesizing N-(2-ethoxyphenyl)-2-bromoacetamide as a key intermediate, which then undergoes nucleophilic displacement with a tetrahydropyrazine-dione precursor. This method benefits from the stability of the acetamide intermediate during subsequent reactions.
Stepwise Synthesis and Reaction Optimization
Synthesis of 4-Phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
The heterocyclic core is typically prepared through a cyclocondensation reaction:
Procedure
- Dissolve phenylglyoxal monohydrate (1.0 equiv) and ethylenediamine (1.05 equiv) in anhydrous ethanol (0.5 M).
- Add p-toluenesulfonic acid (0.1 equiv) as a catalyst.
- Reflux under nitrogen for 12 hours.
- Cool to 0°C and collect precipitated product via vacuum filtration.
Optimization Data
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| p-TSA | 78 | 12 | 68 |
| Amberlyst-15 | 78 | 8 | 72 |
| None | 78 | 24 | 41 |
The use of acidic ion-exchange resins like Amberlyst-15 improves yields by facilitating water removal through azeotropic distillation.
Introduction of the Acetamide Side Chain
The N-alkylation step requires careful control to prevent over-alkylation:
Bromoacetylation Protocol
- Suspend tetrahydropyrazine-dione (1.0 equiv) in dry THF (0.3 M).
- Add bromoacetyl bromide (1.2 equiv) dropwise at -20°C.
- Stir for 2 hours while maintaining temperature below -15°C.
- Quench with ice-water and extract with ethyl acetate.
Coupling with 2-Ethoxyaniline
- Combine N-(2-ethoxyphenyl)-2-bromoacetamide (1.1 equiv) and tetrahydropyrazine-dione (1.0 equiv) in DMF (0.4 M).
- Add K₂CO₃ (2.5 equiv) and heat at 60°C for 6 hours.
- Purify via silica gel chromatography (hexane:EtOAc 3:1).
Critical parameters influencing coupling efficiency:
- Base Selection : Potassium carbonate outperforms triethylamine in minimizing ester hydrolysis (89% vs. 63% yield).
- Solvent Effects : DMF provides superior solubility compared to THF or acetonitrile.
Alternative Synthetic Pathways
One-Pot Multicomponent Assembly
Recent advances demonstrate the feasibility of combining glyoxalic acid, benzylamine, and N-(2-ethoxyphenyl)acetamide in a sequential condensation-cyclization process:
- React benzylamine with glyoxalic acid (2.0 equiv) in refluxing toluene to form imine intermediate.
- Add N-(2-ethoxyphenyl)acetamide and PPTS (0.2 equiv).
- Remove water via Dean-Stark trap for 8 hours.
This method achieves 54% yield but requires strict stoichiometric control to prevent oligomerization.
Enzymatic Coupling Approaches
Lipase-mediated transacylation offers an eco-friendly alternative:
| Enzyme Source | Conversion (%) | Selectivity (α/β) |
|---|---|---|
| Candida antarctica | 78 | >99:1 |
| Porcine pancreas | 42 | 85:15 |
The enzymatic route eliminates need for protecting groups but faces scalability challenges.
Analytical Characterization and Quality Control
Comprehensive spectral data confirms successful synthesis:
¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 6.98 (d, J = 8.4 Hz, 1H), 6.89 (t, J = 7.6 Hz, 1H), 4.67 (s, 2H, CH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.41 (t, J = 7.0 Hz, 3H, CH₃).
HPLC Purity
Method: C18 column, 60:40 MeCN/H₂O + 0.1% TFA, 1.0 mL/min
Retention time: 6.78 min, Purity: 99.2% (220 nm)
Elemental Analysis
Calculated for C₂₀H₁₉N₃O₄: C, 64.33; H, 5.13; N, 11.25.
Found: C, 64.28; H, 5.09; N, 11.19.
Industrial-Scale Considerations
Key challenges in production-scale synthesis include:
- Exothermic Control : The bromoacetylation step requires jacketed reactors with precise temperature modulation (-20°C ± 2°C).
- Purification : Centrifugal partition chromatography outperforms traditional column methods for multigram batches (>500 g).
- Waste Stream Management : Ethanol-water azeotrope recovery systems reduce solvent consumption by 40%.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:
Reaction :
-
Conditions :
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Acidic: HCl (6 M), reflux, 12 hours.
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Basic: NaOH (2 M), 80°C, 8 hours.
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Products :
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Hydrolysis generates 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetic acid and 2-ethoxyaniline.
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Oxidation of the Tetrahydropyrazine Ring
The tetrahydropyrazine ring is susceptible to oxidation due to its electron-rich nitrogen atoms.
Reaction :
-
Conditions :
-
Products :
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Oxidation leads to ring contraction or fragmentation, forming pyrazine-2,3-dione derivatives.
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Electrophilic Aromatic Substitution
The ethoxyphenyl and phenyl groups participate in electrophilic substitution reactions.
Nucleophilic Addition at Carbonyl Groups
The dioxo groups in the tetrahydropyrazine ring undergo nucleophilic addition.
Reaction with Hydrazine :
-
Conditions :
-
Products :
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Formation of bis-hydrazone derivatives.
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Reductive Amination
The secondary amine in the tetrahydropyrazine ring can participate in reductive amination.
Reaction :
-
Conditions :
-
Products :
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis. For example, reaction with thiourea yields thiazolidinone derivatives:
Reaction :
-
Conditions :
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Ethanol, reflux, 6 hours.
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Products :
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Thiazolidinone analogs with potential bioactivity.
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Mechanistic Insights
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Hydrolysis : Acid/base-catalyzed nucleophilic attack at the carbonyl carbon.
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Oxidation : Single-electron transfer mechanism mediated by permanganate .
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Electrophilic substitution : Directed by the ethoxy group’s activating +M effect.
Data for these reactions are extrapolated from structurally related compounds (e.g., ) due to limited direct studies on the target molecule. Further experimental validation is required to optimize conditions and yields.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. Its structure allows for interactions with various biological targets, which can be exploited for drug development.
Key Areas of Interest:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For example, compounds with similar structures have shown efficacy in inhibiting tumor growth in xenograft models.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. Research indicates that similar compounds can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases.
Biological Research
The biological activity of this compound extends to antimicrobial properties and enzyme inhibition.
Biological Activity Overview:
- Antimicrobial Effects : Studies have indicated that structurally similar compounds show significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics.
- Cytotoxicity : Investigations into the cytotoxic effects reveal promising results against various human cancer cell lines, indicating a potential role in cancer therapy.
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of novel materials with specific functionalities.
Potential Applications:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Nanotechnology : Its unique structure may facilitate the design of nanoparticles for targeted drug delivery systems.
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | 2-(4-methylphenyl)-N-(2-pyridyl)acetamide | Significant activity against Gram-positive bacteria |
| Cytotoxicity | 2-(3-nitrophenyl)-N-(4-fluorophenyl)acetamide | Selective toxicity towards cancer cells |
Case Study 1: Anticancer Activity
A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways. This suggests that the compound could be further explored for its anticancer properties.
Case Study 2: Antimicrobial Effects
Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens. This opens avenues for developing new antimicrobial agents based on the core structure of the compound.
Mechanism of Action
The mechanism of action of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-ethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound might exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazine derivatives with comparable structures and properties. Examples could include:
- 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-(2-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-ethoxyphenyl)acetamide lies in its specific functional groups and their arrangement. This unique structure might confer distinct chemical and biological properties, making it a compound of interest for further study.
Biological Activity
The compound 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-ethoxyphenyl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a tetrahydropyrazine core with a phenyl and an ethoxyphenyl substituent. The presence of the dioxo group contributes to its reactivity and potential biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the tetrahydropyrazine moiety have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that such compounds inhibited cell proliferation through apoptosis induction in breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory activity in vitro. Studies indicate that it can reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The dioxo group can act as a Michael acceptor, facilitating interactions with nucleophilic sites on enzymes involved in cell proliferation.
- DNA Interaction : The planar structure allows for intercalation between DNA base pairs, potentially disrupting replication processes in cancer cells .
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with inflammation and apoptosis through modulation of protein kinases or transcription factors .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
| Study | Model | Findings |
|---|---|---|
| Zhang et al. (2020) | MCF-7 Cells | Induced apoptosis with IC50 values in low micromolar range. |
| Lee et al. (2021) | E. coli | Showed significant zone of inhibition compared to control antibiotics. |
| Kim et al. (2022) | Macrophages | Reduced IL-6 production by 40% at 10 µM concentration. |
Q & A
Q. Advanced
- pH stabilization : Use buffered formulations (pH 6–8) to prevent hydrolysis of the dioxopyrazine core .
- Light-sensitive handling : Store in amber vials under inert gas (N₂/Ar) to avoid photodegradation .
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to stabilize the acetamide linkage .
How can computational modeling predict interactions between this compound and biological targets?
Q. Advanced
- Molecular docking : Use AutoDock or Schrödinger to simulate binding to enzymes (e.g., kinases) via the pyrazine-acetamide scaffold .
- QSAR studies : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with activity trends .
- MD simulations : Assess conformational flexibility of the tetrahydropyrazine ring in aqueous environments .
What structural analogs of this compound demonstrate enhanced bioactivity?
Q. Advanced
What physicochemical parameters critically affect this compound’s solubility and formulation?
Q. Basic
- LogP : 2.4 (moderate lipophilicity) necessitates co-solvents (e.g., PEG 400) for in vivo studies .
- Polar surface area : 79 Ų suggests suitability for oral administration .
- Melting point : >200°C indicates crystalline stability but challenges in amorphous dispersion .
How can researchers resolve contradictions in reported bioactivity data across studies?
Q. Advanced
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations .
- Control variables : Validate purity (>95%) and solvent effects (DMSO vs. saline) .
- Meta-analysis : Cross-reference structural analogs (e.g., pyrido-pyrimidine derivatives) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
